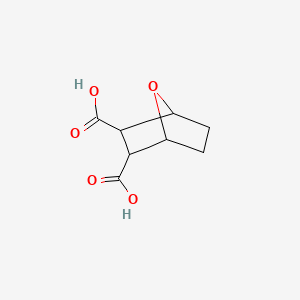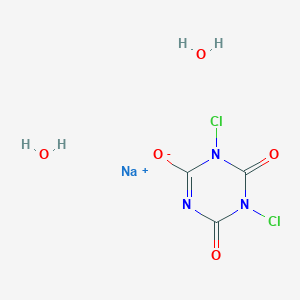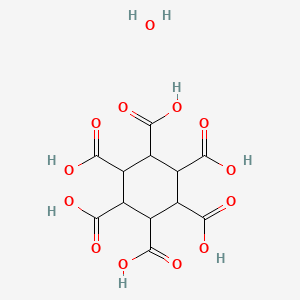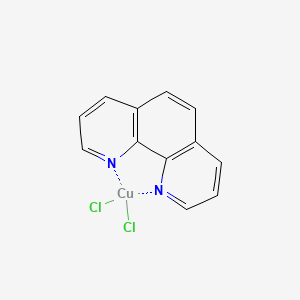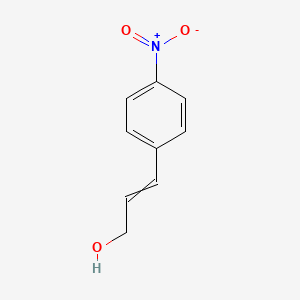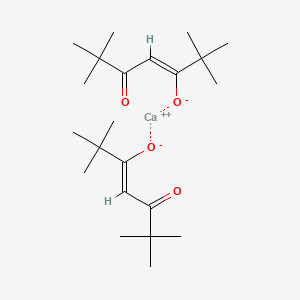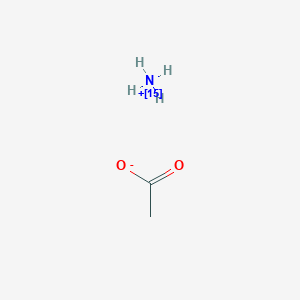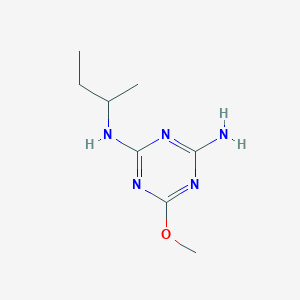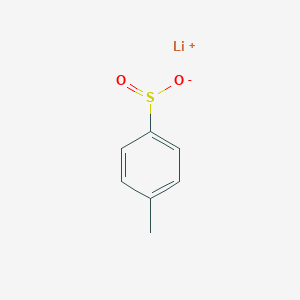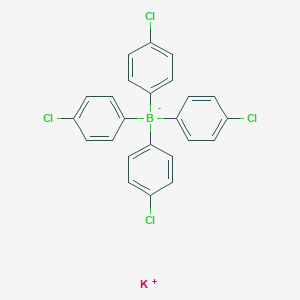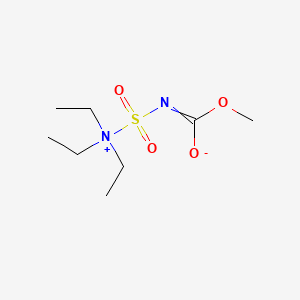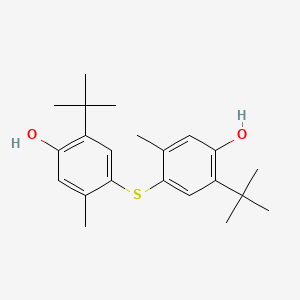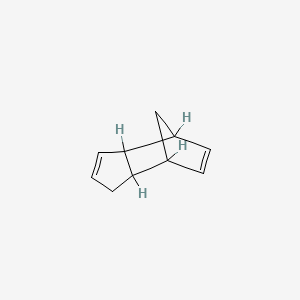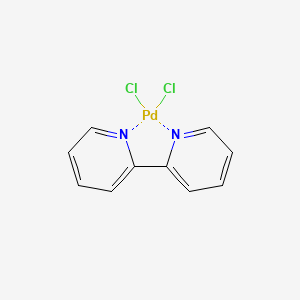
Dichloropalladium;2-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium;2-pyridin-2-ylpyridine is a coordination compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound consists of a palladium center coordinated to two chlorine atoms and a bidentate ligand, 2-pyridin-2-ylpyridine. The presence of the palladium center imparts unique catalytic properties, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloropalladium;2-pyridin-2-ylpyridine can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with 2-pyridin-2-ylpyridine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired complex in good to excellent yields. The reaction can be represented as follows:
PdCl2+2-pyridin-2-ylpyridine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent choice, reaction time, and temperature are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Dichloropalladium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The chlorine atoms in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions often require specific conditions, such as elevated temperatures or pressures.
Substitution: Ligand exchange reactions can be facilitated by using various ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dichloropalladium;2-pyridin-2-ylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are exploited in biochemical studies, where it is used to facilitate specific reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Dichloropalladium;2-pyridin-2-ylpyridine exerts its effects is primarily through its catalytic activity. The palladium center can coordinate with various substrates, facilitating their transformation through different catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Dichloropalladium;2,2’-bipyridine
- Dichloropalladium;1,10-phenanthroline
- Dichloropalladium;4,4’-dimethyl-2,2’-bipyridine
Uniqueness
Dichloropalladium;2-pyridin-2-ylpyridine is unique due to the specific coordination environment provided by the 2-pyridin-2-ylpyridine ligand. This ligand imparts distinct electronic and steric properties to the complex, influencing its reactivity and selectivity in catalytic processes. Compared to similar compounds, this compound may exhibit different catalytic efficiencies and selectivities, making it valuable for specific applications.
Properties
IUPAC Name |
dichloropalladium;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
